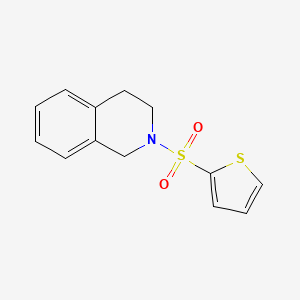

![molecular formula C18H15ClN2O3 B5587170 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5587170.png)

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds structurally related to "1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione," involves multi-step processes that typically start from readily available chemicals. For example, 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives were synthesized through reactions involving 4-chloroaniline as a starting material, demonstrating a complex synthesis pathway that may share similarities with the target compound (Alagarsamy et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis often employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine structural parameters, electronic properties, and spectroscopic characteristics. Such analyses reveal the optimized molecular structure, electronic transitions, and charge distributions, providing deep insights into the compound's molecular behavior and interactions (Wazzan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives can vary widely, depending on the substituents and reaction conditions. For instance, reactions of anthranilamide with isocyanates offer a route to synthesize oxazolo[2,3-b]quinazolin-5-ones, showcasing the chemical versatility and potential transformations of the quinazoline scaffold (Chern et al., 1988).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental methods, including X-ray crystallography, which provides precise molecular geometry and intermolecular interactions (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are key to understanding the potential applications of quinazolinone derivatives. Computational studies, such as those involving HOMO-LUMO analysis, NBO analysis, and evaluation of hyperpolarizability, offer insights into the electron distribution, reactive sites, and non-linear optical properties, shedding light on the compound's potential in various applications (Soliman et al., 2015).

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. It’s also important to note that the presence of a chlorophenyl group could potentially make this compound hazardous to the environment .

Direcciones Futuras

The future research directions for this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-2-20-17(23)14-5-3-4-6-15(14)21(18(20)24)11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYALKBYAIQMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5587089.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5587112.png)

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5587117.png)

![4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one hydrazone](/img/structure/B5587118.png)

![2-[9-(4-cyclopentylpyrimidin-2-yl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5587135.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5587136.png)

![2-(4-fluorophenyl)-4-{[(3-fluorophenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5587142.png)

![4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5587143.png)

![N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5587144.png)

![5-{[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]carbonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5587159.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5587173.png)